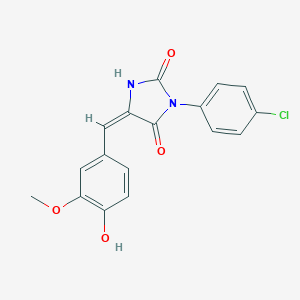
(5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)imidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)imidazolidine-2,4-dione, also known as CHIM, is a synthetic compound with potential therapeutic applications. CHIM is a member of the imidazolidine-2,4-dione family of compounds and has been the subject of extensive scientific research due to its potential as a therapeutic agent.
作用機序
The mechanism of action of (5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)imidazolidine-2,4-dione is not fully understood, but studies have shown that it may act by inhibiting the activity of certain enzymes and proteins involved in cancer cell growth and inflammation. (5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)imidazolidine-2,4-dione has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
(5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)imidazolidine-2,4-dione has been shown to have a number of biochemical and physiological effects. Studies have shown that (5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)imidazolidine-2,4-dione can reduce inflammation by inhibiting the production of inflammatory cytokines. (5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)imidazolidine-2,4-dione has also been shown to have antioxidant properties, which may help protect cells from damage caused by free radicals.
実験室実験の利点と制限
One advantage of using (5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)imidazolidine-2,4-dione in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. However, one limitation of using (5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)imidazolidine-2,4-dione is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
将来の方向性
There are a number of potential future directions for research on (5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)imidazolidine-2,4-dione. One area of research could be to further investigate its potential as a chemotherapeutic agent. Another area of research could be to investigate its potential as an anti-inflammatory agent for the treatment of conditions such as arthritis. Additionally, more research could be done to better understand the mechanism of action of (5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)imidazolidine-2,4-dione and how it interacts with other proteins and enzymes in the body.
合成法
The synthesis of (5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)imidazolidine-2,4-dione involves the reaction of 4-chloroaniline, 4-hydroxy-3-methoxybenzaldehyde, and glycine in the presence of acetic acid and glacial acetic acid. The resulting product is then purified using column chromatography to obtain pure (5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)imidazolidine-2,4-dione.
科学的研究の応用
(5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)imidazolidine-2,4-dione has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that (5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)imidazolidine-2,4-dione has antitumor, anti-inflammatory, antioxidant, and antimicrobial properties. (5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)imidazolidine-2,4-dione has been shown to inhibit the growth of cancer cells and has potential as a chemotherapeutic agent.
特性
製品名 |
(5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)imidazolidine-2,4-dione |
|---|---|
分子式 |
C17H13ClN2O4 |
分子量 |
344.7 g/mol |
IUPAC名 |
(5E)-3-(4-chlorophenyl)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C17H13ClN2O4/c1-24-15-9-10(2-7-14(15)21)8-13-16(22)20(17(23)19-13)12-5-3-11(18)4-6-12/h2-9,21H,1H3,(H,19,23)/b13-8+ |
InChIキー |
QXTHVYDOIWJAQC-MDWZMJQESA-N |
異性体SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)O |
SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)O |
正規SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-({[5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B305632.png)
![N-(4-methoxyphenyl)-2-{[5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305633.png)
![2-{[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B305634.png)
![2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B305639.png)
![2-{[4-(3,4-dimethylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B305641.png)
![2-{[4-(4-methoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B305642.png)
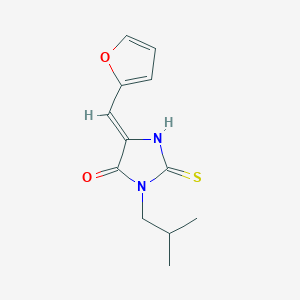
![(5Z)-3-(2-methylpropyl)-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylidene]imidazolidin-4-one](/img/structure/B305646.png)
![5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-isobutyl-2-thioxo-4-imidazolidinone](/img/structure/B305647.png)
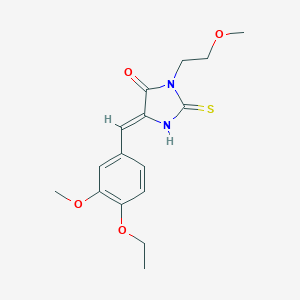

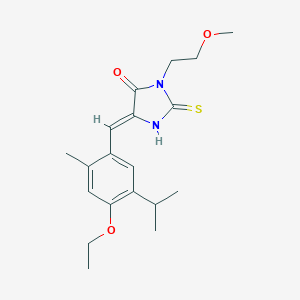
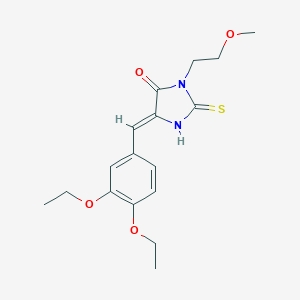
![3-(2-Methoxyethyl)-5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B305654.png)